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1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione
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Overview
Description
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of piperidine-2,6-dione with a thioamide derivative in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones .
Scientific Research Applications
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for biological studies.
Medicine: Its potential as a drug candidate for treating various diseases is being explored.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, which are involved in neurological and metabolic pathways, respectively . Additionally, it can bind to DNA and proteins, affecting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Uniqueness
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is unique due to its specific structural features and the presence of both thiazolidinone and piperidine-2,6-dione moieties. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and antitumor properties, mechanisms of action, and potential applications in medicine.
- IUPAC Name : this compound
- Molecular Weight : 244.3 g/mol
- CAS Number : 182558-47-0
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate | |
Candida albicans | Effective |
Antitumor Activity
The compound also demonstrates promising antitumor effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical) | 12.5 | |
MCF7 (breast) | 15.0 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase and aldose reductase, which are critical in neurological and metabolic pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cancer cell division.
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the antimicrobial efficacy of the compound was evaluated against multiple pathogens. Results showed a significant reduction in bacterial growth when treated with varying concentrations of the compound.
Study 2: Antitumor Effects
A preclinical trial assessed the antitumor effects of this compound on xenograft models. The results indicated a marked decrease in tumor size compared to control groups.
Properties
IUPAC Name |
1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S2/c11-5-2-1-3-6(12)9(5)10-7(13)4-15-8(10)14/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXBDKVNKGRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N2C(=O)CSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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